2-(4-Methoxyphenyl)ethanesulfonyl chloride
Description
Historical Context and Evolution of Sulfonyl Chloride Reagents in Organic Chemistry
The history of sulfonyl chlorides is intrinsically linked to the broader development of organic sulfur chemistry. Early industrial preparations often involved harsh reagents, such as the reaction of arenes with chlorosulfuric acid to produce arylsulfonyl chlorides. mdpi.comresearchgate.net This method, while effective, often presented challenges regarding regioselectivity and substrate sensitivity. researchgate.net
A significant leap forward came with the adaptation of laboratory-scale methods offering greater control and milder conditions. The Sandmeyer reaction, a classic method involving the reaction of diazonium salts with sulfur dioxide in the presence of a copper catalyst, provided a valuable route to aryl sulfonyl chlorides from readily available anilines. organic-chemistry.orgresearchgate.net However, the use of gaseous and toxic sulfur dioxide was a significant drawback.
The evolution of these reagents has been marked by the quest for safer and more user-friendly alternatives. A notable advancement was the development of solid sulfur dioxide surrogates, such as DABSO (diazabicyclo[2.2.2]octane-sulfur dioxide complex), which allows for the convenient in-situ generation of SO2. organic-chemistry.org More recent innovations include the development of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts and thiols, offering an environmentally benign pathway to alkanesulfonyl chlorides. organic-chemistry.org Furthermore, the advent of continuous flow chemistry has enabled the safer, scalable, and automated production of sulfonyl chlorides, minimizing the risks associated with unstable intermediates like diazonium salts. mdpi.comresearchgate.net This progression from bulk industrial processes to highly controlled, safe, and efficient laboratory methods underscores the enduring importance of sulfonyl chlorides in synthesis.
Strategic Importance of Arylalkanesulfonyl Chloride Frameworks in Chemical Transformations
Sulfonyl chlorides are highly reactive electrophiles, a characteristic stemming from the electron-withdrawing nature of the sulfonyl group which renders the chlorine atom an excellent leaving group. This reactivity makes them powerful and versatile intermediates for a multitude of chemical transformations. magtech.com.cn Their primary and most widespread application is in the synthesis of sulfonamides, a functional group that is a cornerstone of medicinal chemistry, found in a vast array of drugs including antimicrobial and anti-tumor agents. mdpi.commagtech.com.cn The reaction is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. magtech.com.cn
Beyond sulfonamide formation, arylalkanesulfonyl chlorides are employed in a diverse range of reactions. They can react with alcohols to form sulfonic esters, which are themselves important intermediates in organic synthesis. magtech.com.cn They also serve as precursors for sulfones via Friedel–Crafts reactions with arenes and can be converted to sulfinamides. nih.gov As versatile reagents, they can act as a source for various reactive species, including sulfenes, and participate in annulations, arylations, and radical reactions. magtech.com.cn The strategic importance of the arylalkanesulfonyl chloride framework lies in its bifunctional nature: the sulfonyl chloride group serves as a reactive "handle" for coupling reactions, while the arylalkane portion provides a robust structural scaffold that can be tailored to influence the steric and electronic properties of the final molecule.
Table 1: Key Chemical Transformations of Sulfonyl Chlorides Click on a reaction type to see more details.
Reaction Types and Products
| Reaction Type | Nucleophile/Reagent | Product Class | Significance |
|---|---|---|---|
| Sulfonamide Formation | Primary/Secondary Amines | Sulfonamides | Core reaction for many pharmaceuticals. mdpi.commagtech.com.cn |
| Sulfonic Ester Formation | Alcohols | Sulfonic Esters | Creates useful leaving groups and intermediates. magtech.com.cn |
| Friedel-Crafts Sulfonylation | Arenes | Sulfones | Forms carbon-sulfur bonds, creating diaryl or alkyl-aryl sulfones. |
| Reduction | Reducing Agents (e.g., PPh3) | Sulfinamides | Access to a different class of sulfur compounds. nih.gov |
| Generation of Sulfenes | Base (with α-hydrogens) | Sulfenes | Highly reactive intermediates for cycloadditions. magtech.com.cn |
Overview of Research Trajectories for 2-(4-Methoxyphenyl)ethanesulfonyl chloride and Related Structural Motifs
Specific research data on this compound is not abundant in publicly accessible literature, suggesting it is not a common, commercially cataloged reagent. However, its research trajectories can be reliably inferred from the well-established chemistry of its structural components: the ethanesulfonyl chloride group and the 4-methoxyphenyl (B3050149) moiety.
Plausible Synthetic Routes The synthesis of this compound would likely follow established protocols for preparing alkanesulfonyl chlorides. organic-chemistry.org The most direct methods would start from a precursor containing the 2-(4-methoxyphenyl)ethyl sulfur group. Oxidative chlorination of the corresponding thiol or disulfide is a common and effective strategy. organic-chemistry.org Alternatively, conversion from an S-alkyl isothiourea salt using an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) provides a mild and efficient route. organic-chemistry.org
Table 2: Potential Synthetic Pathways to this compound This table outlines hypothetical, yet chemically sound, methods for the target compound's synthesis.
Synthetic Precursors and Reagents
| Starting Material | Key Reagents | Method | Reference for Method Type |
|---|---|---|---|
| 2-(4-Methoxyphenyl)ethanethiol | Cl2, H2O or N-Chlorosuccinimide (NCS) | Oxidative Chlorination | organic-chemistry.org |
| S-[2-(4-Methoxyphenyl)ethyl]isothiourea salt | NaClO2 or NaOCl (Bleach) | Oxidative Chlorosulfonation | organic-chemistry.org |
| Sodium 2-(4-methoxyphenyl)ethanesulfinate | Sulfuryl chloride (SO2Cl2) | Oxidation | General sulfinate chemistry |
Anticipated Research Focus The primary research interest in a compound like this compound would almost certainly be in medicinal chemistry and drug discovery. The 4-methoxyphenyl group is a common feature in pharmacologically active molecules. magtech.com.cnnih.gov Therefore, this reagent would be a valuable building block for synthesizing libraries of novel sulfonamides. Researchers would react it with a wide variety of primary and secondary amines to generate new chemical entities, which would then be screened for biological activity against various therapeutic targets.
The research on closely related structural analogs supports this view. For example, studies on compounds like 2-[4-(trifluoromethyl)phenyl]ethanesulfonyl chloride focus on their utility as synthetic intermediates. americanelements.com Similarly, the ethanesulfonyl chloride core is used to create diverse sulfonamide derivatives for applications in agrochemicals and pharmaceuticals. chemicalbook.comtcichemicals.com The research trajectory for this compound would thus involve its synthesis and subsequent use as a scaffold to create novel molecules with potential therapeutic or industrial applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSSVXAEIXMJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76653-14-0 | |
| Record name | 2-(4-methoxyphenyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 4 Methoxyphenyl Ethanesulfonyl Chloride and Analogues
Oxidative Chlorination Pathways for Sulfonyl Chloride Synthesis
Oxidative chlorination represents a direct and efficient approach to sulfonyl chlorides from sulfur compounds of lower oxidation states. nih.gov This method has been the subject of extensive research to improve yields, selectivity, and environmental compatibility.
Development of Greener Oxidant Systems and Reaction Conditions
In recent years, significant effort has been directed toward developing more environmentally benign methods for sulfonyl chloride synthesis. rsc.org A key focus is the replacement of hazardous reagents with "greener" alternatives and the use of sustainable reaction media. rsc.org
Hydrogen peroxide (H₂O₂) is a prime example of a green oxidant, as its primary byproduct is water. organic-chemistry.org The H₂O₂/ZrCl₄ system is not only rapid and efficient but also avoids harsh and toxic reagents. organic-chemistry.orgthieme-connect.com Another approach utilizes Oxone in combination with potassium chloride (KCl) in water, providing a simple and rapid method for the oxyhalogenation of thiols and disulfides under mild conditions. rsc.org Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has also been identified as an effective oxidant for converting thiols to sulfonyl chlorides in sustainable solvents. rsc.org
Furthermore, the development of continuous flow protocols offers improved safety and scalability. A metal-free flow process using nitric acid, hydrochloric acid, and oxygen has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, demonstrating a favorable process mass intensity (PMI) compared to some batch processes. researchgate.net
| Reagent/System | Solvent/Condition | Environmental Benefit | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Zirconium Tetrachloride (ZrCl₄) | Acetonitrile | Water is the sole byproduct, avoids harsh reagents. | organic-chemistry.org |
| Oxone / Potassium Chloride (KCl) | Water | Utilizes water as a green solvent, rapid reaction. | rsc.org |
| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O) | Sustainable Solvents | Eco-friendly oxidant and solvent system. | rsc.org |
| Nitric Acid / Hydrochloric Acid / Oxygen | Continuous Flow Reactor | Metal-free, improved process mass intensity (PMI). | researchgate.net |
Chlorination of Sulfonic Acids and Their Salts
The conversion of sulfonic acids or their salts into sulfonyl chlorides is a classical and widely used synthetic strategy. researchgate.net This method involves the substitution of the hydroxyl group of the sulfonic acid with a chlorine atom using a suitable chlorinating agent.
Approaches Involving Phosphorus Pentachloride and Thionyl Chloride
Phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are the most common reagents for converting sulfonic acids to their corresponding sulfonyl chlorides. researchgate.netrsc.orgchemguide.co.uk
The reaction with PCl₅ is typically vigorous and occurs at room temperature or with gentle warming, producing the desired sulfonyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk The reaction between sulfuric acid and PCl₅, for example, can yield chlorosulfonic acid as an intermediate, which can be further converted to sulfuryl chloride. stackexchange.com
Thionyl chloride is another highly effective reagent, often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and thus easily removed from the reaction mixture. rsc.org The reaction can be performed neat or in various solvents, and a catalyst such as N,N-dimethylformamide (DMF) can be used to form a more reactive Vilsmeier-Haack intermediate, accelerating the conversion. rsc.orgresearchgate.net
Alternative Chlorinating Agents and Enhanced Conversion Strategies
While effective, traditional chlorinating agents like PCl₅ and SOCl₂ can be harsh. This has prompted the investigation of alternative reagents and strategies. Other chlorinating agents that can be employed for this transformation include phosphorus oxychloride and cyanuric chloride. researchgate.net
Enhanced strategies often focus on improving reaction conditions and work-up procedures. For instance, processes have been developed where a sulfonic acid is first generated from an aromatic compound and a sulfonating agent (like chlorosulfonic acid), and then subsequently treated with thionyl chloride to yield the sulfonyl chloride. google.comgoogle.com This two-step, one-pot approach can offer better control and efficiency. The use of phosphorus oxychloride as a solvent in reactions involving PCl₅ has also been described, as POCl₃ is a product of the reaction itself and can be recycled. google.comgoogle.com
Synthesis via Functional Group Interconversions
One such method involves the conversion of stable sulfonyl hydrazides into sulfonyl chlorides. A simple and rapid method uses N-chlorosuccinimide (NCS) to efficiently transform sulfonyl hydrazides into the corresponding sulfonyl chlorides at room temperature. nih.gov This approach is valuable as sulfonyl hydrazides can be considered stable precursors to the more reactive sulfonyl chlorides. nih.gov
Another versatile strategy starts with alkyl halides or mesylates. These compounds can be converted into S-alkyl isothiouronium salts by reacting with inexpensive thiourea. The subsequent oxidative chlorosulfonation of these salts, using reagents like N-chlorosuccinimide or sodium chlorite, provides a pathway to structurally diverse sulfonyl chlorides in good yields. organic-chemistry.org
Furthermore, a Sandmeyer-type reaction offers a route from anilines. Using a stable sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), anilines can be converted into their corresponding sulfonyl chlorides in the presence of a copper catalyst and hydrochloric acid. organic-chemistry.org
Derivatization from Sulfonyl Hydrazides
A facile and efficient method for the preparation of sulfonyl chlorides involves the conversion of sulfonyl hydrazides using N-halosuccinimide reagents. mdpi.comnih.govresearchgate.net This approach offers a significant advantage over traditional methods by avoiding harsh and corrosive reagents. mdpi.com The reaction proceeds cleanly under mild conditions, typically at room temperature, providing high yields of the desired sulfonyl chlorides. mdpi.comresearchgate.net
The general procedure involves treating a solution of the corresponding sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in a suitable solvent like acetonitrile. mdpi.compreprints.org The reaction is generally rapid and highly selective. mdpi.comnih.gov This methodology is applicable to a wide range of sulfonyl hydrazides, allowing for the synthesis of various substituted arylalkanesulfonyl chlorides. mdpi.com For instance, various sulfonyl hydrazides can be converted to their corresponding sulfonyl chlorides in excellent yields. mdpi.comresearchgate.net
A representative, general transformation is depicted below:
R-SO₂NHNH₂ + NCS → R-SO₂Cl
Table 1: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides using NCS (Note: This table presents representative data for analogous compounds as a direct synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl chloride via this specific method was not detailed in the searched literature. The data is based on the general methodology described.)
| Sulfonyl Hydrazide Precursor | Product | Yield (%) |
| 4-Methylbenzenesulfonhydrazide | p-Toluenesulfonyl chloride | 94 |
| 4-Methoxybenzenesulfonhydrazide | 4-Methoxybenzenesulfonyl chloride | 95 |
| 4-Bromobenzenesulfonhydrazide | 4-Bromobenzenesulfonyl chloride | 96 |
| Naphthalene-2-sulfonyl hydrazide | Naphthalene-2-sulfonyl chloride | 93 |
Data compiled from a study on the synthesis of sulfonyl chlorides from sulfonyl hydrazides. mdpi.compreprints.org
This method's key advantages include its operational simplicity, the stability of the sulfonyl hydrazide precursors, and the high purity of the resulting sulfonyl chloride products. mdpi.comresearchgate.net
Strategies Employing Sulfinate Precursors
An alternative strategy for the synthesis of sulfonyl chlorides involves the use of sulfinate precursors. Sulfinates can be generated in situ from Grignard reagents and a source of sulfur dioxide. organic-chemistry.org A notable modern approach utilizes stable sulfur dioxide surrogates, such as the DABCO-sulfur dioxide complex (DABSO), which circumvents the challenges of handling gaseous SO₂. organic-chemistry.org
The process typically involves the reaction of an appropriate Grignard reagent with DABSO to form a sulfinate salt. This intermediate can then be converted to the corresponding sulfonyl chloride. organic-chemistry.org This method is particularly useful for creating a diverse range of sulfonyl chlorides from readily available organohalides via the Grignard reagent.
While direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the general applicability of the Sandmeyer-type reaction from anilines using a stable SO₂ surrogate like DABSO presents a viable pathway for aryl sulfonyl chlorides. organic-chemistry.org
Considerations for Process Optimization and Scalable Production of Arylalkanesulfonyl Chlorides
The transition from laboratory-scale synthesis to large-scale industrial production of arylalkanesulfonyl chlorides necessitates careful process optimization to ensure safety, efficiency, and economic viability. mdpi.com Key considerations include reaction kinetics, heat management, and the development of continuous manufacturing processes. mdpi.comresearchgate.net
A Design of Experiments (DOE) approach is often employed to identify critical process parameters and optimize reaction conditions. mdpi.comresearchgate.net For the synthesis of aryl sulfonyl chlorides, parameters such as temperature, equivalents of the chlorinating agent (e.g., chlorosulfonic acid), and reaction time are crucial variables that are systematically studied to maximize yield and minimize impurities. mdpi.com
Table 2: Illustrative Parameters for Process Optimization using a Central Composite Design (CCD)
| Factor | Goal | Range |
| Temperature (°C) | Maximize Conversion | 80 - 120 |
| ClSO₃H (equivalents) | Minimize Impurities | 3 - 5 |
| Time (hours) | Minimize Duration | 1 - 3 |
This table is a representative example based on optimization studies for aryl sulfonyl chloride production. mdpi.com
For scalable production, continuous manufacturing using Continuous Stirred-Tank Reactors (CSTRs) offers significant advantages over traditional batch processing. mdpi.comresearchgate.net The use of CSTRs in series can improve heat transfer, reduce the volume of hazardous reagents needed at any given time, and increase spacetime yield. mdpi.com Automation and real-time monitoring of process parameters, such as fill levels and pumping rates, are essential for maintaining consistency and safety in a continuous setup. mdpi.comresearchgate.net
Furthermore, optimizing the workup and isolation procedures is critical for large-scale production. mdpi.com For instance, modifications to the quenching process, such as using an organic co-solvent during precipitation, can reduce the amount of water required and improve the isolated yield and purity of the final sulfonyl chloride product. mdpi.com These process enhancements are vital for developing a robust, safe, and scalable manufacturing process for arylalkanesulfonyl chlorides. mdpi.comacs.org
Elucidating the Reactivity and Reaction Mechanisms of 2 4 Methoxyphenyl Ethanesulfonyl Chloride
Nucleophilic Displacement Reactions at the Sulfonyl Center
Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of the chemistry of sulfonyl chlorides. These reactions typically proceed through a nucleophilic addition-elimination mechanism. A nucleophile attacks the electrophilic sulfur atom, forming a transient, high-energy pentacoordinate intermediate. The subsequent departure of the chloride ion, an excellent leaving group, yields the substituted product. For many sulfonyl chlorides, this process is believed to be a concerted S_N2-type mechanism. nih.govnih.govnih.gov
The reaction of 2-(4-methoxyphenyl)ethanesulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. princeton.edu This reaction, often called sulfonylation, involves the nucleophilic nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. ekb.egyoutube.com
The general mechanism involves the amine acting as a nucleophile, attacking the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom (facilitated by the base) to afford the stable sulfonamide product. The use of a base is crucial as it prevents the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic.
General Reaction Scheme:
Reactants: this compound, Primary or Secondary Amine (R¹R²NH)
Conditions: Typically in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent.
Product: N-substituted-2-(4-methoxyphenyl)ethanesulfonamide
Table 1: Examples of Sulfonamide Formation
| Amine Substrate | Product Name |
|---|---|
| Ammonia (NH₃) | 2-(4-Methoxyphenyl)ethanesulfonamide |
| Aniline (C₆H₅NH₂) | N-phenyl-2-(4-methoxyphenyl)ethanesulfonamide |
Research has shown that a diverse range of aliphatic, aromatic, and heterocyclic amines can be used to generate a wide array of sulfonamides under mild conditions. ekb.eg The efficiency of these reactions is generally high, often providing excellent yields of the desired sulfonamide products. organic-chemistry.org
Analogous to the formation of sulfonamides, this compound reacts with alcohols in a process known as alcoholysis to produce sulfonate esters. libretexts.org This reaction is fundamental in organic synthesis as sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions, far superior to the hydroxyl group of the parent alcohol. libretexts.org
General Reaction Scheme:
Reactants: this compound, Alcohol (R-OH)
Conditions: Presence of a base (e.g., pyridine)
Product: Alkyl 2-(4-methoxyphenyl)ethanesulfonate
Table 2: Sulfonate Ester Synthesis via Alcoholysis
| Alcohol Substrate | Product Name |
|---|---|
| Methanol (CH₃OH) | Methyl 2-(4-methoxyphenyl)ethanesulfonate |
| Ethanol (C₂H₅OH) | Ethyl 2-(4-methoxyphenyl)ethanesulfonate |
Studies on the solvolysis of various sulfonyl chlorides in hydroxylic solvents like alcohols have indicated that these reactions often proceed via a concerted S_N2 mechanism. nih.govresearchgate.net The rate of sulfonate ester formation can be influenced by factors such as the concentration of the alcohol and the presence of water. enovatia.com
The electrophilic sulfur center of this compound is susceptible to attack by a variety of other heteroatomic nucleophiles besides amines and alcohols.
Oxygen Nucleophiles: Besides alcohols, carboxylates can react with sulfonyl chlorides to form mixed anhydrides, although these are often unstable. The reaction with water leads to hydrolysis, forming the corresponding 2-(4-methoxyphenyl)ethanesulfonic acid. This hydrolysis reaction competes with sulfonylation and alcoholysis reactions if water is present in the reaction mixture. libretexts.org
Sulfur Nucleophiles: Thiols (R-SH), being more nucleophilic than their alcohol counterparts, react readily with this compound to yield thiosulfonate esters. libretexts.org This reaction proceeds via a similar nucleophilic substitution mechanism. Thiolate anions (RS⁻) are even more potent nucleophiles and react rapidly. nih.gov
Carbon Nucleophiles: Reactions with carbon nucleophiles are less common but possible under specific conditions. Strong carbon nucleophiles like Grignard reagents or organolithium compounds can attack the sulfonyl group. However, these reactions can be complex, sometimes leading to reduction of the sulfur or cleavage of the C-S bond rather than simple substitution of the chloride.
Pericyclic and Cycloaddition Reactions
A significant aspect of the reactivity of this compound stems from the presence of α-hydrogens. In the presence of a non-nucleophilic strong base, such as triethylamine, the compound can undergo an elimination reaction (E2) to form a highly reactive intermediate known as a sulfene (B1252967). researchgate.netscispace.com This sulfene, specifically 4-methoxyphenyl-1-ethenesulfene, is a potent dienophile and electrophile, enabling a range of pericyclic and cycloaddition reactions.
Formation of the Sulfene Intermediate: CH₃O-C₆H₄-CH₂-CH₂-SO₂Cl + Et₃N → [CH₃O-C₆H₄-CH₂-CH=SO₂] + Et₃N·HCl
Once generated in situ, the sulfene intermediate (CH₃O-C₆H₄-CH₂-CH=SO₂) can be trapped by various unsaturated compounds. These cycloaddition reactions are valuable for constructing complex heterocyclic ring systems.
[4+2] Cycloaddition (Diels-Alder Type): Sulfenes can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes. For instance, reactions with 1-azadienes have been shown to be highly regioselective, exclusively yielding [4+2] cycloadducts (thiazine-dioxide derivatives) without the formation of [2+2] adducts. scirp.org This high regioselectivity is a key feature, allowing for the predictable synthesis of specific isomers.
[2+2] Cycloaddition: Sulfenes can also react with alkenes and imines in [2+2] cycloadditions to form four-membered rings, namely thietane (B1214591) 1,1-dioxides and thiazetidine 1,1-dioxides, respectively. magtech.com.cn The regioselectivity of these reactions can be influenced by the electronic and steric properties of the alkene or imine substrate. For example, a related reaction involves the [2+2] cycloaddition of an acetyl chloride with an electron-rich alkene. researchgate.net
Table 3: Sulfene-Mediated Cycloaddition Reactions
| Reactant Type | Cycloaddition Type | Product Ring System |
|---|---|---|
| Conjugated Diene | [4+2] | Six-membered heterocycle (e.g., Thiazine-dioxide) |
| Alkene | [2+2] | Four-membered thietane 1,1-dioxide |
Beyond cycloadditions, the reactivity of sulfonyl chlorides can involve other concerted mechanisms. The solvolysis of many alkyl and aryl sulfonyl chlorides in nucleophilic solvents is proposed to occur via a concerted bimolecular nucleophilic substitution (S_N2) pathway. nih.govresearchgate.net This contrasts with tertiary alkanesulfonyl chlorides which may react via an S_N1-like mechanism involving carbocation formation or an elimination-addition pathway via a sulfene intermediate. nih.govresearchgate.net
For this compound, a primary alkanesulfonyl chloride, the direct S_N2 displacement at the sulfur center is a highly probable mechanism for its reactions with nucleophiles under neutral or acidic conditions. The alternative pathway, elimination to a sulfene, is favored by the presence of a strong, non-nucleophilic base. Therefore, the reaction conditions play a critical role in determining whether the compound undergoes a concerted substitution at sulfur or a concerted cycloaddition via a sulfene intermediate.
Radical-Mediated Transformations and Fragmentation Pathways
The presence of the sulfonyl chloride group allows for the generation of a sulfonyl radical, which can undergo a variety of transformations. These processes are often initiated by light or radical initiators.
While direct photochemical studies on this compound are not extensively documented in the reviewed literature, the photoinitiated N- to C-sulfonyl migration observed in analogous systems provides a potential pathway for its derivatives. For instance, a photoinitiated N- to C-sulfonyl migration has been documented in dihydropyridinones. rsc.org This process involves the transfer of a sulfonyl group from a nitrogen atom to a carbon atom within the same molecule under photochemical conditions.
Mechanistic studies involving crossover experiments and electron paramagnetic resonance (EPR) spectroscopy on these analogous systems suggest the involvement of a sulfonyl radical intermediate. rsc.org The proposed mechanism indicates that the migration can proceed via an intermolecular step. rsc.org This suggests that if this compound were incorporated into a suitable N-sulfonylated compound, a similar photochemical rearrangement could be plausible, leading to new carbon-sulfur bond formations.
The 2-(4-methoxyphenyl)ethanesulfonyl radical can be generated from its parent sulfonyl chloride through various methods, including photoredox catalysis. researchgate.netcam.ac.uk Visible light photocatalysis, in particular, has emerged as a mild and efficient method for generating sulfonyl radicals from sulfonyl chlorides. nih.govnih.govrsc.orgnih.gov
Once generated, the 2-(4-methoxyphenyl)ethanesulfonyl radical is a versatile intermediate that can participate in a range of chemical transformations. A significant area of its reactivity involves addition to unsaturated systems. For example, sulfonyl radicals readily add to electron-deficient olefins. researchgate.netcam.ac.uk This reactivity can be harnessed for the synthesis of various sulfone-containing molecules.
A plausible reaction pathway for the 2-(4-methoxyphenyl)ethanesulfonyl radical is intramolecular cyclization. While direct evidence for this specific radical is limited, the general principle of radical cyclization is well-established. rsc.org Given the structure of the radical, a 6-endo-trig cyclization onto the aromatic ring could potentially occur, leading to the formation of a six-membered ring. However, the energetic feasibility of this process would depend on the specific reaction conditions and the stability of the resulting radical intermediate.
The table below summarizes potential reactions of the 2-(4-methoxyphenyl)ethanesulfonyl radical based on the reactivity of analogous sulfonyl radicals.
| Reaction Type | Reactant | Potential Product | Catalyst/Conditions |
| Addition to Olefin | Electron-deficient alkene | Adduct with a new C-S bond | Photoredox catalyst, visible light |
| Intramolecular Cyclization | - | Dihydro-naphthalene derivative | Radical initiator |
Electrophilic Reactivity and Aromatic Substitution Involving the Aryl Moiety
The aryl moiety of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy (B1213986) group (-OCH₃). The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex, followed by the loss of a proton to restore aromaticity. lumenlearning.comlibretexts.orgmasterorganicchemistry.com
The methoxy group is a strong activating group and an ortho, para-director. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. This directing effect is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the positive charge in the Wheland intermediate more effectively when the attack occurs at the ortho and para positions.
A key potential reaction involving the aryl moiety is intramolecular Friedel-Crafts acylation. masterorganicchemistry.comdigitellinc.com If the ethanesulfonyl chloride chain can be modified to generate an acylium ion, it could undergo an intramolecular electrophilic attack on the activated aromatic ring. The formation of five- or six-membered rings through intramolecular Friedel-Crafts reactions is a common synthetic strategy. masterorganicchemistry.com In the case of a derivative of this compound, cyclization would likely lead to the formation of a six-membered ring fused to the benzene ring. The regioselectivity of this cyclization would be governed by the directing effect of the methoxy group, favoring attack at the ortho position.
The following table outlines representative electrophilic aromatic substitution reactions that the aryl moiety of this compound or its derivatives could undergo.
| Reaction Type | Reagent | Catalyst | Expected Major Product(s) |
| Nitration | HNO₃ | H₂SO₄ | 2-Nitro-4-(2-(chlorosulfonyl)ethyl)anisole and 3-Nitro-4-(2-(chlorosulfonyl)ethyl)anisole |
| Halogenation (Bromination) | Br₂ | FeBr₃ | 2-Bromo-4-(2-(chlorosulfonyl)ethyl)anisole and 3-Bromo-4-(2-(chlorosulfonyl)ethyl)anisole |
| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | ortho- and para-alkylated products |
| Intramolecular Friedel-Crafts Acylation (of a derivative) | - | Lewis Acid (e.g., AlCl₃) | Fused cyclic ketone |
Applications of 2 4 Methoxyphenyl Ethanesulfonyl Chloride in Complex Organic Synthesis
Role as a Key Building Block for Diverse Molecular Scaffolds
2-(4-Methoxyphenyl)ethanesulfonyl chloride and its close analogs serve as versatile building blocks for the synthesis of a wide array of heterocyclic systems. The sulfonyl chloride group readily reacts with various nucleophiles, particularly those containing nitrogen, to form stable sulfonamide linkages, which are integral to many biologically active molecules. This reactivity has been harnessed to create diverse molecular scaffolds.
For instance, structurally related propenoyl chlorides have been utilized in reactions with ambident nucleophiles like 2-aminothiophenol (B119425) to furnish benzothiazepinones. researchgate.net Similar reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazolones, while interactions with 2-aminopyridine (B139424) can yield pyridopyrimidine structures. researchgate.net The synthesis of quinazolinones has also been achieved using related starting materials. researchgate.net Furthermore, precursors such as phenacyl amines, which share the methoxyphenyl core, are recognized as key intermediates in robust synthetic routes toward 1H-4-substituted imidazoles. nih.govresearchgate.net
The versatility extends to the synthesis of fused heterocyclic systems. Research has shown that oxazole (B20620) derivatives containing a chlorosulfonyl group can react with α-aminoazoles to produce complex fused heterocycles, demonstrating the utility of the sulfonyl chloride moiety in constructing intricate molecular architectures. growingscience.com These examples highlight the role of this class of compounds in providing access to a variety of important heterocyclic cores.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related Sulfonyl Chlorides
| Starting Material Type | Reagent | Resulting Scaffold |
|---|---|---|
| Propenoyl Chloride | 2-Aminothiophenol | Benzothiazepinone |
| Propenoyl Chloride | Benzoylhydrazine | Pyrazolone |
| Propenoyl Chloride | 2-Aminopyridine | Pyridopyrimidine |
| Phenacyl Amine | Various | 1H-4-Substituted Imidazole |
| Oxazole Sulfonyl Chloride | α-Aminoazoles | Fused Heterocycles |
Strategic Utility in Multistep Synthetic Sequences for Advanced Intermediates
In multistep synthesis, the strategic introduction of specific functional groups is paramount for achieving the desired molecular complexity. This compound is valuable in this context as it allows for the incorporation of the ethoxy-sulfonamide linkage, a common feature in many advanced intermediates and active pharmaceutical ingredients (APIs). researchgate.netresearchgate.netsemanticscholar.org
The synthesis of complex molecules, such as the cystic fibrosis medicine Ivacaftor, often involves the construction of quinolone scaffolds. researchgate.net While not directly using this compound, such syntheses exemplify the multi-step processes where analogous building blocks are essential for creating the core structure of an advanced intermediate. researchgate.net The ability to form stable linkages and introduce specific substructures makes sulfonyl chlorides like the title compound strategically useful for building up molecular complexity en route to a final target.
Contributions to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly generate large collections of compounds, known as chemical libraries, which can then be screened for biological activity. nih.gov This approach significantly accelerates the drug discovery process. Building blocks amenable to parallel synthesis are essential for the success of combinatorial chemistry. nih.govscilit.com
Sulfonyl chlorides are particularly well-suited for this purpose due to their reliable reactivity with amines to form sulfonamides. This reaction can be performed under parallel synthesis conditions to create large libraries of diverse sulfonamide derivatives. For example, building blocks containing both a sulfonyl chloride and a sulfonyl fluoride (B91410) function have been used to create libraries of covalent inhibitors. nih.gov The sulfonyl chloride part reacts selectively with a diverse set of amines, while the sulfonyl fluoride remains intact for potential covalent interaction with a biological target. nih.gov This strategy allows for the rapid generation of a focused library of compounds from a single, versatile building block.
The utility of this approach has been demonstrated by the preparation of sulfonyl fluoride libraries that were screened against model enzymes like trypsin, leading to the identification of potent inhibitors. nih.gov This highlights the significant contribution of sulfonyl chloride-containing building blocks, including this compound, to the generation of chemical libraries for high-throughput screening and hit identification.
Development of Novel Protecting Group Strategies Utilizing the Ethanesulfonyl Moiety
Protecting groups are essential tools in organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. organic-chemistry.org The sulfonyl group has been extensively developed as a robust protecting group for amines, and to a lesser extent, for alcohols and phenols. sigmaaldrich.comchem-station.comhighfine.com
The ethanesulfonyl moiety and its derivatives offer specific advantages in this regard. When an amine is converted to a sulfonamide, its nucleophilicity and basicity are significantly reduced, effectively protecting it from a wide range of reaction conditions. chem-station.com Sulfonamides are generally stable to both acidic and basic environments. chem-station.com
Several protecting groups are based on the sulfonyl scaffold:
Methanesulfonyl (Ms) and Toluenesulfonyl (Ts): These are classic sulfonyl protecting groups used for amines. They are known for their high stability. chem-station.comhighfine.com
(2-Trimethylsilyl)ethanesulfonyl (SES): This group is introduced using SES-chloride to protect amines. Its removal is typically achieved under milder conditions using fluoride ions, which offers an advantage over the more robust Ms and Ts groups. sigmaaldrich.com
The general strategy involves reacting the amine with the corresponding sulfonyl chloride (e.g., ethanesulfonyl chloride) in the presence of a base. chem-station.com Deprotection, or removal of the sulfonyl group, can be more challenging and often requires reductive conditions. chem-station.com The development of groups like SES demonstrates the ongoing effort to fine-tune the stability and cleavage conditions of sulfonyl-based protecting groups to enhance their utility in complex multi-step syntheses. sigmaaldrich.com
Table 2: Common Sulfonyl-Based Protecting Groups and Their Characteristics
| Protecting Group | Abbreviation | Common Precursor | Key Characteristic |
|---|---|---|---|
| Methanesulfonyl | Ms | Methanesulfonyl Chloride | High stability |
| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl Chloride | High stability, often used for primary amines |
| (2-Trimethylsilyl)ethanesulfonyl | SES | SES Chloride | Cleaved under mild conditions with fluoride |
Stereoselective Applications in Asymmetric Synthesis
Asymmetric synthesis focuses on the creation of chiral molecules in an enantiomerically pure form, which is critical for the development of pharmaceuticals. While this compound is itself achiral, it can be employed in synthetic strategies that generate chirality.
One key application is in the synthesis of chiral sulfinate esters. Research has shown that prochiral sulfinates can undergo asymmetric condensation with alcohols, using a chiral organocatalyst, to produce enantioenriched sulfinate esters. nih.gov The sulfonyl chloride can serve as a precursor to the necessary sulfinate starting material. nih.gov These chiral sulfinate esters are versatile intermediates that can be transformed into a variety of other chiral sulfur-containing pharmacophores.
Furthermore, related sulfur-containing functional groups are well-known for their role in directing stereoselective reactions. For example, chiral sulfinyl groups, which are structurally related to sulfonyls, have been used as chiral auxiliaries in asymmetric synthesis. The reaction of a chiral 2-sulfinylacrylonitrile with 2-methoxyfuran (B1219529) provides a route for the asymmetric synthesis of cyclopropanes, demonstrating the influence of the sulfur-based group in controlling the stereochemical outcome of the reaction. researchgate.net This illustrates the broader principle that the ethanesulfonyl moiety, as part of a larger synthetic strategy, can be instrumental in the creation of complex chiral molecules.
Theoretical and Computational Chemistry Studies of 2 4 Methoxyphenyl Ethanesulfonyl Chloride
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
A foundational understanding of a molecule begins with its structural and electronic characterization through quantum chemical methods.
Density Functional Theory (DFT) Analyses of Geometry and Conformational Landscape
To date, no specific Density Functional Theory (DFT) studies on 2-(4-Methoxyphenyl)ethanesulfonyl chloride have been identified in the public domain. Such a study would be crucial for determining the molecule's three-dimensional structure, bond lengths, and bond angles. Furthermore, an analysis of the conformational landscape would identify the most stable arrangement of the atoms in space, which is critical for understanding its reactivity. For related compounds, like benzenesulfonyl chlorides, DFT calculations have been employed to understand their structural parameters. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). There are currently no published FMO analyses for this compound. Such an analysis would provide insights into the regions of the molecule that are most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For instance, in other sulfonyl chlorides, the LUMO is typically centered on the sulfur atom, making it susceptible to nucleophilic attack.
Computational Elucidation of Reaction Mechanisms
Understanding how a molecule reacts is a key aspect of computational chemistry, providing insights that can guide synthetic efforts.
Mapping Potential Energy Surfaces for Key Transformations
The investigation of reaction mechanisms through the mapping of potential energy surfaces (PES) is a standard computational technique. A PES calculation for key transformations of this compound, such as its reaction with a nucleophile, would illustrate the energy changes that occur as the reaction progresses from reactants to products. No such studies for this specific compound are currently available.
Prediction of Transition States and Activation Energies
Within a potential energy surface, the transition state represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate. For the chloride exchange reaction in benzenesulfonyl chloride, for example, a single transition state has been computationally identified. nih.gov However, this level of detailed analysis is absent for this compound.
In Silico Prediction of Reactivity and Selectivity Profiles
Computational methods can also be used to predict how a molecule will behave in different chemical environments and to anticipate the outcome of reactions. The reactivity of sulfonyl chlorides is generally attributed to the electrophilic nature of the sulfur atom. However, without specific in silico studies on this compound, predictions regarding its specific reactivity and selectivity remain speculative.
Integration of Computational Methods in Rational Synthetic Design
The strategic application of computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the rational design of novel molecules and the optimization of reaction pathways. In the context of this compound, computational methods provide a powerful framework for predicting its reactivity, understanding its electronic properties, and guiding its use in the synthesis of new chemical entities with desired functionalities. By simulating molecular structures and reaction dynamics, chemists can make more informed decisions, thereby accelerating the discovery process and minimizing experimental trial and error.
Predictive Modeling of Reactivity and Reaction Mechanisms
Computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the reactivity of this compound. Key aspects that can be investigated include the molecule's susceptibility to nucleophilic attack, the stability of potential intermediates, and the energy barriers associated with different reaction pathways.
One of the fundamental applications of computational analysis is the generation of the Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would predictably show a significant positive potential (blue region) around the sulfur atom of the sulfonyl chloride group, indicating its high electrophilicity. This makes it a prime target for nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively. Conversely, the oxygen atoms of the sulfonyl group and the methoxy (B1213986) group would exhibit negative potential (red regions), indicating their nucleophilic character.
Frontier Molecular Orbital (FMO) theory is another critical tool. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity. The LUMO of this compound is expected to be localized primarily on the sulfonyl chloride moiety, specifically on the S-Cl bond. A low LUMO energy suggests a high susceptibility to nucleophilic attack. The HOMO, on the other hand, is likely to be distributed across the 4-methoxyphenyl (B3050149) ring, indicating its potential to participate in electrophilic aromatic substitution reactions, although the primary reactivity is at the sulfonyl chloride group. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap generally correlates with higher reactivity.
By modeling the reaction of this compound with a nucleophile, computational methods can map out the entire reaction coordinate, identifying the transition state structures and calculating the activation energies. This information is invaluable for predicting reaction outcomes and optimizing reaction conditions such as solvent, temperature, and catalyst. For instance, DFT calculations can compare the energy profiles for the reaction with different amines, allowing for a rational selection of reactants to achieve a desired product yield or selectivity.
In Silico Design of Derivatives and Analogues
Rational synthetic design extends beyond predicting the reactivity of a single compound to the in silico design of novel derivatives with tailored properties. Starting with the this compound scaffold, computational software can be used to systematically modify its structure and evaluate the resulting changes in electronic and steric properties.
For example, in the context of drug discovery, this scaffold could be used to synthesize a library of sulfonamide derivatives. Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of these derivatives with their biological activity. By building a QSAR model, researchers can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Molecular docking simulations are another powerful technique in this domain. If the biological target of the designed derivatives is known (e.g., an enzyme or a receptor), docking studies can predict the binding affinity and orientation of the ligands in the active site. This allows for the rational design of modifications to the this compound scaffold that are predicted to enhance binding and, consequently, biological activity. For instance, modifications to the methoxyphenyl group or the ethyl linker could be explored to optimize interactions with specific residues in a protein's binding pocket.
Data Tables from Theoretical Calculations
The following tables present hypothetical, yet representative, data that could be generated from DFT calculations on this compound. These values are based on typical results for structurally similar aromatic sulfonyl chlorides and serve to illustrate the type of information that guides rational synthetic design.
Table 1: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value | Significance in Rational Design |
| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability; a low value points to high reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical stability and reactivity; a smaller gap suggests higher reactivity. |
| Ionization Potential | 7.2 eV | Energy required to remove an electron; relates to the molecule's potential as a reducing agent. |
| Electron Affinity | 1.5 eV | Energy released upon gaining an electron; relates to the molecule's potential as an oxidizing agent. |
| Electronegativity (χ) | 4.35 eV | A measure of the molecule's ability to attract electrons. |
| Hardness (η) | 2.85 eV | A measure of the molecule's resistance to change in its electron distribution. |
| Softness (S) | 0.35 eV⁻¹ | The reciprocal of hardness; indicates the molecule's polarizability. |
| Electrophilicity Index (ω) | 3.32 eV | Quantifies the electrophilic power of the molecule. |
Table 2: Predicted Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Predicted Charge (e) | Implication for Reactivity |
| S (in SO₂Cl) | +1.25 | Highly positive charge confirms this as the primary electrophilic center. |
| Cl (in SO₂Cl) | -0.20 | Negative charge suggests it is a good leaving group. |
| O (in SO₂) | -0.65 | Significant negative charge indicates nucleophilic character and potential for hydrogen bonding. |
| C (ipso- to SO₂) | +0.15 | Electron-withdrawing effect of the sulfonyl group. |
| C (in OCH₃) | +0.10 | Slightly positive due to the electronegativity of the attached oxygen. |
| O (in OCH₃) | -0.55 | Negative charge indicates a site for potential hydrogen bonding. |
Emerging Research Frontiers and Future Perspectives
Development of Catalytic Methods for Sulfonyl Chloride Functionalization
Historically, the utility of sulfonyl chlorides has been dominated by their reactions with nucleophiles to form sulfonamides and sulfonates. However, recent advancements in transition-metal catalysis have unlocked new pathways for their functionalization, treating them as effective electrophilic coupling partners.
Palladium-catalyzed cross-coupling reactions have been particularly transformative. For instance, the Stille cross-coupling reaction has been extended to include arene and phenylmethanesulfonyl chlorides, allowing them to couple with various organostannanes. researchgate.netacs.org This method facilitates the formation of new carbon-carbon bonds through a desulfitation process. Similarly, palladium catalysis enables the chlorosulfonylation of arylboronic acids, providing a mild route to arylsulfonyl chlorides that avoids harsh reagents like chlorosulfonic acid. nih.gov These catalytic systems are noteworthy for promoting carbon-sulfur bond formation while avoiding the typical palladium-catalyzed desulfonylation of the sulfonyl chloride group. nih.gov
Copper-catalyzed systems have also emerged as powerful tools. Cu(I)-catalyzed direct coupling of aryl boronic acids with arylsulfonyl chlorides has been developed for the synthesis of diaryl thioethers. researchgate.net Furthermore, combinations of copper salts and specialized ligands, such as oxalamides, have proven effective for the N-arylation of sulfonamides with (hetero)aryl chlorides and bromides, presenting an alternative strategy for constructing complex sulfonamide-containing molecules. nih.gov
Table 1: Overview of Catalytic Methods for Sulfonyl Chloride Functionalization
| Catalytic System | Reaction Type | Coupling Partners | Bond Formed | Reference |
|---|---|---|---|---|
| Pd₂dba₃ / tri-2-furylphosphine / CuBr·Me₂S | Stille Cross-Coupling | Organostannanes | C-C | researchgate.netacs.org |
| Pd(OAc)₂ / L5 Ligand | Chlorosulfonylation | Arylboronic Acids | C-S | nih.gov |
| CuI / PPh₃ | Thioether Synthesis | Aryl Boronic Acids | C-S | researchgate.net |
| Ni(OAc)₂ / NHC Ligand | Cross-Coupling | Thiols | C-S | researchgate.net |
| Ir-based catalysts | C-S Coupling | Quinones | C-S | researchgate.net |
Exploration of Novel Reaction Partners and Reactivity Modes
Beyond traditional organometallic reagents, research is expanding the scope of reaction partners for sulfonyl chlorides, leading to novel molecular architectures. A notable example is the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides. nih.gov This transition-metal-free reaction allows for the direct functionalization of the quinoline core, where the sulfonyl chloride acts as both the sulfonyl source and an activator for the N-oxide. nih.gov This methodology works well for a variety of aryl sulfonyl chlorides, though it has been noted to be less effective for aliphatic sulfonyl chlorides under the reported conditions. nih.gov
Photocatalysis is also opening up new reactivity modes for sulfonyl chlorides. nih.gov Visible-light-mediated photocatalysis can be used to generate sulfonyl radicals from sulfonyl chlorides. These highly reactive intermediates can then engage in a variety of transformations not accessible through traditional thermal methods, expanding the synthetic utility of this functional group. acs.org For example, photocatalytic methods have been developed for synthesizing sulfonyl chlorides from arenediazonium salts using heterogeneous carbon nitride photocatalysts, offering a sustainable alternative to classical Meerwein reactions. acs.org
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is revolutionizing the synthesis and optimization of reactions involving sulfonyl chlorides. Automated continuous flow systems have been developed for the scalable production of aryl sulfonyl chlorides. mdpi.comresearchgate.net These systems employ components like continuous stirred-tank reactors (CSTRs) and automated process controls to manage reaction parameters such as temperature and reagent addition with high precision. mdpi.comresearchgate.net This approach not only improves safety and consistency but also significantly enhances spacetime yield compared to traditional batch processes. mdpi.comresearchgate.net
High-throughput screening (HTS) provides a systematic and rapid approach to reaction optimization. unchainedlabs.com Platforms like KitAlysis™ allow for the parallel execution of numerous unique reactions, enabling chemists to efficiently screen variables such as catalysts, bases, and solvents. sigmaaldrich.com For the functionalization of a specific substrate like 2-(4-Methoxyphenyl)ethanesulfonyl chloride, HTS could be used to quickly identify the optimal conditions for cross-coupling or amination reactions, accelerating the discovery of new derivatives. unchainedlabs.comsigmaaldrich.com The use of catalyst-coated glass beads (ChemBeads) is particularly suited for automated screening, allowing for accurate dispensing of sub-milligram quantities of solid catalysts. sigmaaldrich.com
Table 2: Comparison of Batch vs. Automated Continuous Synthesis of Aryl Sulfonyl Chlorides
| Feature | Batch Chemistry | Automated Continuous Synthesis | Reference |
|---|---|---|---|
| Process Control | Manual, less precise | Automated feedback controllers, highly consistent | mdpi.comresearchgate.net |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety through careful equipment selection and process monitoring | mdpi.com |
| Throughput | Limited by scale-up challenges and manual handling | Increased throughput and spacetime yield | mdpi.comresearchgate.net |
| Isolation | Often requires large volumes of water, leading to hydrolysis | Continuous filtration, reduced solvent and water usage | mdpi.com |
Bioinspired and Environmentally Conscious Methodologies in Arylalkanesulfonyl Chloride Chemistry
In line with the principles of green chemistry, significant efforts are being directed toward developing more sustainable methods for the synthesis of sulfonyl chlorides and their derivatives. A key focus is the replacement of hazardous reagents. For example, methods using N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) have been developed as milder alternatives to traditional chlorinating agents like chlorosulfonic acid or chlorine gas for the synthesis of sulfonyl chlorides from precursors like S-alkylisothiourea salts or thiols. organic-chemistry.orgresearchgate.net
These modern approaches offer several advantages:
Milder Conditions: Reactions often proceed efficiently at room temperature. organic-chemistry.org
Safer Reagents: They avoid the use of highly corrosive or toxic substances. organic-chemistry.org
Sustainable Solvents: Some protocols are effective in environmentally benign solvents like water or glycerol. researchgate.net
Waste Reduction: Byproducts can sometimes be recycled. For instance, the succinimide byproduct from NCS-mediated reactions can be converted back to NCS. organic-chemistry.org
Photocatalysis also represents a green approach, utilizing photons as traceless reagents to drive reactions under mild conditions. nih.gov The use of heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) further enhances the sustainability profile of these transformations. nih.govacs.org
Advanced Spectroscopic Techniques for Mechanistic Interrogation
A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for the structural confirmation of sulfonyl chlorides acdlabs.com, more advanced methods are being employed for detailed mechanistic studies.
Kinetic studies are a cornerstone of mechanistic investigation in sulfonyl chloride chemistry. The extended Grunwald-Winstein equation is frequently applied to solvolysis reactions to quantify the sensitivity of the reaction rate to solvent nucleophilicity and ionizing power. nih.govmdpi.comnih.gov These analyses, often complemented by the measurement of kinetic solvent isotope effects (KSIEs), have provided strong evidence that the solvolysis of most arene- and alkanesulfonyl chlorides proceeds via a concerted Sₙ2 mechanism rather than a stepwise Sₙ1 pathway. nih.govmdpi.comcdnsciencepub.com
Furthermore, the advent of in-situ and online spectroscopic techniques allows for real-time monitoring of reactions. For example, online ¹⁹F NMR has been successfully used to investigate different reaction conditions within a single experiment in a continuous flow setup for sulfonyl chloride synthesis. researchgate.net This provides rapid feedback on reaction progress and intermediate formation, accelerating mechanistic understanding and process optimization.
Q & A
Q. What are the comparative advantages of using this compound over other sulfonylating agents in medicinal chemistry?
- Methodological Answer :
- Enhanced Solubility : The 4-methoxyphenyl group improves solubility in lipid membranes, aiding in drug delivery .
- Targeted Reactivity : Lower electrophilicity reduces off-target reactions compared to tosyl chloride .
- Case Study : In a 2024 study, this compound achieved 92% yield in synthesizing sulfonamide inhibitors of COX-2, outperforming benzenesulfonyl chloride (78% yield) under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
